molecular formula C15H22N2O2 B584754 N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide CAS No. 37055-90-6

N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide

Cat. No. B584754
CAS RN: 37055-90-6
M. Wt: 262.353
InChI Key: DVENKGUHBZKQPU-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide, commonly known as HDMPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HDMPPA belongs to the class of piperidine derivatives, and its unique chemical structure has made it a subject of interest for researchers worldwide.

Scientific Research Applications

Antituberculosis Activity of Organotin Complexes

Organotin complexes, which may contain structural motifs similar to the compound , have been studied for their antituberculosis activity. These complexes, including those derived from carboxylic acids and NSAIDs, have shown promising results against Mycobacterium tuberculosis. The antituberculosis activity depends on the ligand environment, the organic groups attached to tin, and the overall compound structure. Triorganotin(IV) complexes are highlighted for their superior activity compared to diorganotin(IV) complexes, attributed to differences in toxicity and structure (Iqbal, Ali, & Shahzadi, 2015).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, structurally diverse compounds including those with dimethylamino groups similar to the queried compound, are crucial in diagnosing Alzheimer's disease. These ligands, such as [18F]FDDNP and 11C-PIB, have been developed for PET imaging to detect amyloid plaques in the brain. The development and application of these imaging agents provide a breakthrough in understanding the pathophysiological mechanisms of Alzheimer's and facilitate the early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).

Hydroprocessing Catalysts

Transition metal phosphides, including those with structures that could theoretically relate to the compound , have emerged as a new class of hydroprocessing catalysts. These catalysts are notable for their high activity and stability in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes. The performance of these catalysts in processing challenging compounds suggests potential applications in refining and chemical synthesis processes (Oyama, Gott, Zhao, & Lee, 2009).

Antioxidant Activity Analysis

The study and analysis of antioxidant activity in compounds, possibly including those structurally related to the queried compound, are significant in various fields from food engineering to medicine. Various assays, such as ORAC, HORAC, and DPPH, are employed to determine the antioxidant activity, which can provide insights into the potential health benefits and applications of these compounds (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

The primary target of 3-Hydroxy Mepivacaine is the sodium channels present in neurons . These channels play a crucial role in the generation and propagation of nerve impulses, which are fundamental to the functioning of the nervous system .

Mode of Action

3-Hydroxy Mepivacaine acts by binding selectively to the intracellular surface of sodium channels, thereby blocking the influx of sodium ions into the axon . This action prevents the depolarization necessary for the propagation of action potentials and subsequent nerve function . The block at the sodium channel is reversible, and when the drug diffuses away from the axon, sodium channel function is restored, and nerve propagation returns .

Biochemical Pathways

3-Hydroxy Mepivacaine is involved in the mevalonate pathway , which regulates the metabolism of terpenoids in the cytoplasm . It catalyzes the condensation of acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-coenzyme A . This pathway determines the type and content of downstream terpenoid metabolites .

Pharmacokinetics

The pharmacokinetics of 3-Hydroxy Mepivacaine involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed post-administration and has a large volume of distribution . The compound is extensively metabolized via hydroxylation to two metabolites, 3 OH-mepivacaine and 4-hydroxy-mepivacaine . Metabolic clearance is high, and these metabolites are rapidly excreted . The half-life elimination in adults is between 1.9 to 3.2 hours .

Result of Action

The primary result of 3-Hydroxy Mepivacaine’s action is the production of local or regional analgesia and anesthesia . By blocking the generation and conduction of nerve impulses, it effectively numbs the area where it is administered, preventing the sensation of pain .

Action Environment

The action, efficacy, and stability of 3-Hydroxy Mepivacaine can be influenced by various environmental factors. For instance, the rate of excretion for the parent drug mepivacaine is affected by urine pH, with lower pH values increasing the excretion rate . The concentration of the glucuronidated metabolite is unaffected by ph .

Biochemical Analysis

Biochemical Properties

3-Hydroxy Mepivacaine plays a role in biochemical reactions, particularly in the modulation of sodium ion transport into cells . It interacts with sodium channels, blocking the influx of sodium into the axon, thereby preventing the depolarization necessary for action potential propagation and subsequent nerve function .

Cellular Effects

The effects of 3-Hydroxy Mepivacaine on cells are primarily related to its function as a local anesthetic. It decreases the speed with which sodium ions are transported into cells, thereby reducing the ability of the neuron to depolarize . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 3-Hydroxy Mepivacaine involves its interaction with voltage-sensitive sodium channels. By binding to these channels, it prevents the large transient increase in the permeability of excitable membranes to sodium ions that is produced by a slight depolarization . This action effectively blocks the generation and conduction of nerve impulses.

Temporal Effects in Laboratory Settings

The effects of 3-Hydroxy Mepivacaine have been observed to change over time in laboratory settings. For instance, the antinociceptive effects of topical mepivacaine in a rat model of HIV-associated peripheral neuropathic pain were shown to be short-lasting and concentration-dependent .

Dosage Effects in Animal Models

In animal models, the effects of 3-Hydroxy Mepivacaine vary with different dosages. For instance, in horses, the common therapeutic doses range from 20 to 160 mg/animal

Metabolic Pathways

3-Hydroxy Mepivacaine is involved in the mevalonate pathway of isoprenoid biosynthesis, where it undergoes extensive metabolism via hydroxylation to two metabolites, 3 OH-mepivacaine and 4-hydroxy-mepivacaine . This metabolic process involves various enzymes and cofactors.

Transport and Distribution

3-Hydroxy Mepivacaine is rapidly absorbed post-administration and has a large volume of distribution

Subcellular Localization

Research on similar compounds suggests that it may be localized within the endoplasmic reticulum and other cytoplasmic structures

properties

IUPAC Name

N-(3-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVENKGUHBZKQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857723
Record name N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37055-90-6
Record name N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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